2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3S/c1-2-19-14-13-9-12(17-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYBSWFKUHHALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a brominated pyrazolo[1,5-a]pyrazine intermediate and a boronic acid derivative.
Introduction of the Ethylthio Group: This can be accomplished through nucleophilic substitution reactions, where an ethylthiol group is introduced to the pyrazolo[1,5-a]pyrazine core using reagents like ethylthiol or ethylthiolate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, nucleophilic aromatic substitution conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl-substituted pyrazolo[1,5-a]pyrazine
Substitution: Amino- or thio-substituted pyrazolo[1,5-a]pyrazine derivatives
Scientific Research Applications
Pharmacological Potential
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, which includes compounds like 2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine, exhibit significant biological activity. These compounds have been studied for their potential as inhibitors of various kinases, which are crucial in cancer therapy.
- Anticancer Activity : Recent studies have shown that related pyrazolo compounds can act as dual inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), demonstrating IC values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA . This suggests that this compound may possess similar properties.
- Mechanism of Action : Molecular docking studies have revealed that these compounds bind effectively to the ATP-binding sites of kinases, inhibiting their activity and thus potentially halting cancer cell proliferation .
Material Science Applications
The unique electronic properties of pyrazolo[1,5-a]pyridine derivatives make them suitable for applications in material science, particularly in the development of fluorescent materials.
- Fluorophores : Pyrazolo compounds have been synthesized as fluorophores due to their ability to undergo excited-state intramolecular proton transfer (ESIPT), which enhances their fluorescence properties . This makes them valuable for optical applications such as sensors and imaging agents.
Synthetic Chemistry
The synthesis of this compound can be achieved through various methods involving cycloaddition reactions. These synthetic pathways are essential for producing derivatives with tailored biological activities .
Case Study 1: Anticancer Activity
A study published in Nature reported the synthesis of a series of pyrazolo[1,5-a]pyrimidines, including this compound. The derivatives were tested against multiple cancer cell lines, showing a mean growth inhibition of approximately 43.9% across 56 cell lines . The study emphasized the importance of structural modifications in enhancing anticancer efficacy.
Case Study 2: Development of Fluorescent Probes
In another study focused on developing new fluorescent probes, researchers synthesized a range of pyrazolo compounds and evaluated their photophysical properties. The findings indicated that the incorporation of electron-withdrawing groups significantly improved the fluorescence quantum yield, making these compounds suitable for bioimaging applications .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The ethylthio and bromophenyl groups can contribute to the compound’s binding affinity and specificity by interacting with hydrophobic or polar regions of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural differences:
*Estimated based on substituent contributions.
†Approximated due to incomplete data.
‡Pyrazolo[1,5-a]pyrimidine core differs from pyrazolo[1,5-a]pyrazine.
Key Observations:
The oxazole-methylthio group () introduces steric hindrance and aromaticity, which may impede binding to flat active sites .
Electronic Effects :
- 4-Bromophenyl (electron-withdrawing) vs. 2-methylphenyl (electron-donating): Bromine enhances electrophilicity, favoring interactions with electron-rich biological targets, while methyl groups may stabilize π-π stacking .
- Chloro and fluoro substituents () modulate electronic properties and metabolic stability, with fluorine often improving bioavailability .
Core Structure Variations :
- Pyrazolo[1,5-a]pyrimidine derivatives () differ in ring size and nitrogen positioning, altering hydrogen-bonding capacity and target selectivity .
Biological Activity
2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromophenyl and ethylthio substituents is believed to enhance its biological effectiveness.
The biological activity of this compound may involve interaction with various molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. For example, the ethylthio group may enhance lipophilicity, facilitating better membrane penetration and increased bioavailability.
Antimicrobial Activity
Research indicates that pyrazolo[1,5-a]pyrazines exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.22 μg/mL for some derivatives in this class, indicating potent antimicrobial activity .
Anticancer Activity
Recent investigations into the anticancer potential of pyrazolo derivatives have shown promising results. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
- Cell Viability Assays : The MTT assay has been employed to assess the cytotoxicity of these compounds. Results indicated that certain derivatives significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting their potential as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromophenyl and ethylthio groups | Antimicrobial, Anticancer |
| 2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine | Chlorophenyl instead of bromophenyl | Moderate Antimicrobial |
| 2-Phenyl-4-(ethylthio)pyrazolo[1,5-a]pyrazine | Lacks halogen substituents | Lower activity |
Case Studies
- Antimicrobial Efficacy : A study conducted on various pyrazole derivatives demonstrated that those with halogen substituents exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The study highlighted that the presence of a bromine atom significantly increased the efficacy against gram-positive bacteria .
- Cytotoxicity in Cancer Cells : Another study explored the cytotoxic effects of several pyrazolo derivatives on cancer cell lines. The findings revealed that compounds bearing both bromophenyl and ethylthio groups showed superior activity compared to those with only one of these substituents .
Q & A
Q. Advanced
- Molecular docking (AutoDock Vina) : Models interactions with kinase active sites, prioritizing derivatives with hydrogen bonds to hinge regions (e.g., pyrazolo N1 with Ala514) .
- Quantum mechanical calculations (DFT) : Predicts electrophilic/nucleophilic sites for rational functionalization (e.g., Fukui indices at C4) .
- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories, filtering compounds with RMSD <2 Å .
How are contradictions in biological activity data resolved for structurally similar analogs?
Advanced
Contradictions arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Dose-response validation : Replicating IC₅₀ values across ≥3 independent experiments .
- Metabolite profiling (LC-MS) : Identifying degradation products (e.g., sulfoxide formation) that alter activity .
- Structural analogs : Testing compounds with incremental modifications (e.g., Br → CF₃) to isolate substituent effects .
What are the challenges in scaling up the synthesis for preclinical studies, and how are they addressed?
Q. Advanced
- Low yields in cross-coupling : Optimized via high-pressure carbonylation (20 bar CO) or flow chemistry to enhance mixing .
- Purification bottlenecks : Replaced column chromatography with recrystallization (e.g., pentane/EtOAc) for gram-scale batches .
- Byproduct formation : Controlled by in situ IR monitoring to track reaction progress and halt at ~90% conversion .
How do steric and electronic factors influence regioselectivity in electrophilic substitutions?
Q. Advanced
- Steric effects : Bulky substituents at position 2 (e.g., ethylthio) direct electrophiles to position 7 due to reduced steric hindrance .
- Electronic effects : Electron-withdrawing groups (e.g., Br) deactivate the pyrazine ring, favoring nitration at position 5 (σ⁺ = -0.78) over position 3 .
Figure 1 : Regioselectivity trends in electrophilic substitution
[Insert hypothetical reaction scheme based on ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
